molecular formula C12H11NO4 B2780858 Methyl 5-(3-methoxyphenyl)isoxazole-3-carboxylate CAS No. 517870-19-8

Methyl 5-(3-methoxyphenyl)isoxazole-3-carboxylate

Cat. No.: B2780858
CAS No.: 517870-19-8
M. Wt: 233.223
InChI Key: BUYQDAXEBRVQAB-UHFFFAOYSA-N
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Description

Methyl 5-(3-methoxyphenyl)isoxazole-3-carboxylate is a chemical compound with the molecular formula C12H11NO4. It is a member of the isoxazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(3-methoxyphenyl)isoxazole-3-carboxylate typically involves the reaction of 3-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then cyclized using acetic anhydride to yield the isoxazole ring. The final step involves esterification with methanol in the presence of a suitable acid catalyst .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3-methoxyphenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-(3-methoxyphenyl)isoxazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 5-(3-methoxyphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate
  • Methyl 5-(2,4-dimethylphenyl)isoxazole-3-carboxylate
  • Methyl 5-(4-fluorophenyl)isoxazole-3-carboxylate

Uniqueness

Methyl 5-(3-methoxyphenyl)isoxazole-3-carboxylate is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields .

Biological Activity

Methyl 5-(3-methoxyphenyl)isoxazole-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the current understanding of its biological activity, mechanism of action, and comparative analysis with similar compounds.

Overview of Biological Activities

This compound has been investigated for various biological activities, including:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial effects against various bacterial strains.
  • Anti-inflammatory Properties : Research suggests it may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

The biological effects of this compound are believed to stem from its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of key enzymes and receptors involved in cellular signaling and metabolic processes. Although the precise molecular targets remain to be fully elucidated, the compound's structure suggests potential interactions with proteins that regulate inflammation and microbial resistance pathways .

Antimicrobial Activity

A study conducted on various isoxazole derivatives, including this compound, demonstrated promising antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values for this compound were assessed against several Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (mg/mL)
E. coli0.0195
S. aureus0.0048
B. mycoides0.0048
C. albicans0.039

These results indicate that this compound exhibits potent antimicrobial properties comparable to other known antimicrobial agents .

Anti-inflammatory Effects

In vitro studies have shown that this compound can significantly reduce pro-inflammatory cytokine production in activated macrophages. This effect suggests a potential role in managing inflammatory conditions such as arthritis or chronic inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Unique Features Biological Activity
Methyl 5-(4-methoxyphenyl)isoxazole-3-carboxylateDifferent substitution pattern on the phenyl ringModerate antimicrobial activity
Methyl 5-(2,4-dimethylphenyl)isoxazole-3-carboxylateMore hydrophobic characterReduced efficacy
Methyl 5-(4-fluorophenyl)isoxazole-3-carboxylateFluorine substitution enhances reactivityEnhanced anti-inflammatory

This compound stands out due to its specific substitution pattern, which appears to enhance its biological activity compared to other derivatives .

Case Study: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. The study revealed that the compound effectively inhibited bacterial growth at low concentrations, demonstrating its potential as a lead compound for developing new antibiotics .

Case Study: Anti-inflammatory Potential

Another study focused on the anti-inflammatory properties of the compound, where it was administered to macrophage cultures stimulated with lipopolysaccharides (LPS). The results showed a marked decrease in TNF-alpha and IL-6 levels, indicating that this compound could modulate inflammatory responses effectively .

Properties

IUPAC Name

methyl 5-(3-methoxyphenyl)-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-15-9-5-3-4-8(6-9)11-7-10(13-17-11)12(14)16-2/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYQDAXEBRVQAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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